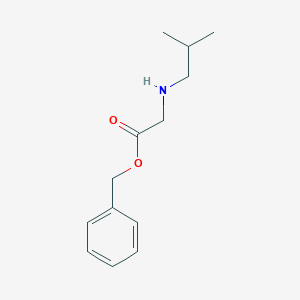

Isobutylamino-acetic acid benzyl ester

Description

Isobutylamino-acetic acid benzyl ester is a benzyl ester derivative containing an amino-functionalized acetic acid backbone. These compounds are typically intermediates in pharmaceutical synthesis, leveraging the benzyl ester moiety for protecting carboxylic acid groups during organic reactions .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

benzyl 2-(2-methylpropylamino)acetate |

InChI |

InChI=1S/C13H19NO2/c1-11(2)8-14-9-13(15)16-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |

InChI Key |

AQNYSIHAZTWLGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Amino vs.

- Molecular Weight: Amino-substituted benzyl esters (e.g., C₂₁H₃₃N₃O₃ in ) are heavier than simple esters like benzyl acetate, influencing solubility and pharmacokinetics.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Solubility: Amino groups in this compound may improve aqueous solubility compared to purely hydrophobic esters like isobutyl benzoate .

- Stability: Benzyl esters generally hydrolyze under extreme pH; amino-substituted variants may exhibit unique reactivity in biological systems .

Key Observations :

- Synthesis Complexity: Amino-substituted benzyl esters require multi-step organic synthesis (e.g., Boc protection), unlike simpler esterifications .

- Biological Relevance: CABE and related cinnamic acid esters have documented bioactivity, whereas amino-substituted variants are often tailored for drug delivery .

Key Observations :

- Amino Esters: Limited safety data necessitate stringent handling, as seen in carbamic acid benzyl ester guidelines .

- Flammability: Aliphatic esters like isobutyl acetate pose greater fire risks than aromatic/amino variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.